molecular formula C21H18N2O2S B5912600 N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide

N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide

Cat. No. B5912600
M. Wt: 362.4 g/mol
InChI Key: VHCQNSQBUPVKBY-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide, commonly known as BVT.948, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BVT.948 belongs to the family of dihydrothieno[3,2-d]pyrimidine derivatives and is known to inhibit the activity of a specific protein kinase, which plays a crucial role in various cellular functions.

Mechanism of Action

BVT.948 is known to inhibit the activity of a specific protein kinase called Polo-like kinase 1 (PLK1). PLK1 is a key regulator of cell division and is overexpressed in various types of cancer. By inhibiting PLK1, BVT.948 can disrupt the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BVT.948 has been shown to have a significant impact on various cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, BVT.948 has been shown to have a synergistic effect when used in combination with other anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of BVT.948 is its specificity towards PLK1, which makes it a promising candidate for cancer therapy. However, its efficacy in clinical trials is yet to be determined. Additionally, the synthesis of BVT.948 is a multi-step process, which can limit its availability for research purposes.

Future Directions

There are several future directions for the study of BVT.948. One potential direction is to investigate its efficacy in combination with other anti-cancer drugs. Another direction is to study its potential use in other diseases, such as inflammatory disorders. Additionally, further research is needed to determine the optimal dosage and administration of BVT.948 for clinical use.
In conclusion, BVT.948 is a small molecule inhibitor that has shown potential in the treatment of various diseases, particularly cancer. Its specificity towards PLK1 makes it a promising candidate for cancer therapy, and further research is needed to determine its efficacy in clinical trials.

Synthesis Methods

The synthesis of BVT.948 involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. The resulting compound is then reacted with 2-amino-5-bromobenzamide to form a substituted benzamide derivative. The final step involves the reaction of the substituted benzamide with benzylamine and triethylamine to form BVT.948.

Scientific Research Applications

BVT.948 has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties and has been studied in pre-clinical models of multiple myeloma, leukemia, and breast cancer.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-20(17-10-5-2-6-11-17)23-19(14-18-12-7-13-26-18)21(25)22-15-16-8-3-1-4-9-16/h1-14H,15H2,(H,22,25)(H,23,24)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQNSQBUPVKBY-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide

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